4-Formyl-3-hydroxybenzoic acid

概要

説明

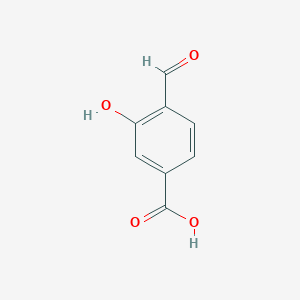

4-Formyl-3-hydroxybenzoic acid is an organic compound with the molecular formula C8H6O4. It is a derivative of benzoic acid, characterized by the presence of a formyl group at the fourth position and a hydroxyl group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

作用機序

Target of Action

It has been found to exhibit aggregation-induced emission (aie) in aqueous solvents , suggesting that it may interact with biological targets in a unique way due to its aggregation properties.

Mode of Action

It has been observed to exhibit aggregation-induced emission (aie) in aqueous solvents . This suggests that the compound may interact with its targets in a way that leads to the aggregation of the compound, resulting in the emission of light. This property could potentially be used for imaging or diagnostic purposes.

Biochemical Pathways

It has been suggested that the compound may be involved in the catabolism of 4-hydroxybenzoic acid .

Result of Action

Its unique property of aggregation-induced emission (aie) in aqueous solvents suggests that it may have potential applications in biological imaging or diagnostics.

Action Environment

The action of 4-Formyl-3-hydroxybenzoic acid may be influenced by various environmental factors. For instance, its aggregation-induced emission (AIE) property is observed in aqueous solvents , suggesting that the compound’s action, efficacy, and stability may be affected by the solvent environment.

生化学分析

Biochemical Properties

4-Formyl-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It can act as a reactant in the preparation of pH-sensitive fluorescent probes and Schiff base ligands. These reactions often involve condensation with hydrazine or diethyl malonate . The compound interacts with various enzymes and proteins, including flavin-dependent monooxygenases, which catalyze hydroxylation reactions. These interactions are crucial for the compound’s role in metabolic pathways and its potential use in biochemical assays .

Cellular Effects

This compound influences cellular processes by modulating enzyme activity and affecting cellular metabolism. It has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, the compound may impact cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as a substrate for flavin-dependent monooxygenases, leading to the formation of hydroxylated products. These interactions can result in changes in gene expression and cellular responses, highlighting the compound’s role in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of hydroxybenzoic acids. It can be hydroxylated by enzymes such as 4-hydroxybenzoate-3-hydroxylase, leading to the formation of protocatechuic acid. This compound can then enter the tricarboxylic acid cycle through further enzymatic reactions. The interactions with these enzymes and the resulting metabolic flux are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the mitochondria or the endoplasmic reticulum, where it can interact with enzymes and other biomolecules. These interactions can affect the compound’s activity and function, highlighting the importance of subcellular localization in its biochemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 4-Formyl-3-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the formylation of 3-hydroxybenzoic acid using formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale formylation reactions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 4-Formyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of 3,4-dihydroxybenzoic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 3-hydroxy-4-hydroxymethylbenzoic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

Oxidation: 3,4-Dihydroxybenzoic acid.

Reduction: 3-Hydroxy-4-hydroxymethylbenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

Organic Synthesis

4-Formyl-3-hydroxybenzoic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can be utilized in condensation reactions to create hydrazones and other derivatives that exhibit biological activity.

Biological Research

In biological studies, this compound is used to investigate enzyme interactions and metabolic pathways involving aldehyde and carboxylic acid groups. Its ability to act as a bidentate ligand allows it to form stable complexes with transition metals, which are crucial in catalysis and medicinal chemistry.

Fluorescent Probes

The compound can be synthesized into pH-sensitive fluorescent probes. These probes are valuable for bioimaging applications, allowing researchers to visualize cellular processes in real-time.

Dyes and Pigments

In the industrial sector, this compound is employed in the production of dyes and pigments due to its chromophoric properties. The presence of both hydroxyl and formyl groups enhances the color stability and reactivity of the resulting products.

Polymer Production

This compound is also utilized in the synthesis of polymers, where it contributes to the material's properties such as thermal stability and mechanical strength.

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of this compound with laccase enzymes demonstrated its potential as an inhibitor. The kinetic analysis revealed that derivatives of this compound could modulate enzyme activity, providing insights into biochemical processes relevant for agricultural applications .

Case Study 2: Synthesis of Fluorescent Probes

Research conducted on the synthesis of pH-sensitive fluorescent probes from this compound showed that these probes could effectively monitor pH changes in biological systems. The study highlighted their utility in tracking cellular events, thus advancing bioimaging techniques .

類似化合物との比較

- 3-Formyl-4-hydroxybenzoic acid

- 4-Hydroxybenzoic acid

- 3,4-Dihydroxybenzoic acid

- 4-Formylbenzoic acid

Comparison: 4-Formyl-3-hydroxybenzoic acid is unique due to the specific positioning of the formyl and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. For instance, 3-formyl-4-hydroxybenzoic acid has the formyl and hydroxyl groups in reversed positions, leading to different chemical behavior and applications .

生物活性

4-Formyl-3-hydroxybenzoic acid (CAS: 619-12-5) is a compound of significant interest in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and case studies that highlight its potential applications.

- Molecular Formula : C8H6O4

- Molecular Weight : 166.13 g/mol

- IUPAC Name : this compound

- Structure : The compound features a hydroxyl group and an aldehyde group attached to a benzoic acid framework, which is crucial for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, research has shown that derivatives of this compound can inhibit the enzyme laccase from Trametes versicolor, which plays a role in the degradation of lignin and is involved in the pathogenicity of wood-decaying fungi. The inhibition of laccase can potentially prevent wood decay and offer a method for managing fungal infections in forestry .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, the structure-activity relationship (SAR) studies suggest that modifications to the hydroxyl and aldehyde groups can enhance inhibitory activity against specific enzymes involved in disease processes. For example, hydrazone derivatives synthesized from this compound have demonstrated micromolar inhibitory concentrations against laccase, indicating strong potential for therapeutic applications .

Antioxidant Activity

This compound also exhibits antioxidant properties. Its ability to scavenge free radicals has been documented in various assays, suggesting it could play a role in preventing oxidative stress-related diseases. The presence of the hydroxyl group is believed to contribute significantly to this activity.

Case Studies

-

Inhibition of Laccase Activity :

- A study conducted on several derivatives of this compound revealed that certain modifications could lead to enhanced inhibition of laccase, with IC50 values ranging from 24 µM to 674 µM depending on the substituents used. This finding underscores the importance of chemical structure in determining biological activity .

-

Antioxidant Potential :

- In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). This suggests potential applications in formulations aimed at reducing oxidative damage in cells.

Research Findings

特性

IUPAC Name |

4-formyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHFCWYCKQKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312083 | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-12-5 | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYL-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2G99FL7M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Formyl-3-hydroxybenzoic acid readily reacts with amines to form Schiff base ligands. These ligands possess a N,N,O binding domain capable of chelating metal ions, including Cu2+, Pd2+, and Zr4+ [, , , ]. The interaction typically occurs through the deprotonated phenolic oxygen, the azomethine nitrogen (from the Schiff base), and potentially other donor groups present in the ligand structure, such as sulfonamide groups [, ].

- Fluorescence Quenching: Binding of Cu2+ ions or CuO nanoparticles to a dansyl-based Schiff base ligand derived from this compound leads to fluorescence quenching. This phenomenon enables the development of sensitive fluorescent probes for detecting Cu2+ ions and CuO nanoparticles [].

- Formation of Metal-Organic Frameworks (MOFs): Reaction of this compound with zirconium salts in the presence of suitable amines leads to the in situ formation of imine-linked zirconium MOFs. These MOFs exhibit potential applications in CO2 capture and as catalysts for ethylene oligomerization [].

- Creation of Catalytically Active Complexes: Dinuclear palladium(II) complexes with Schiff base ligands derived from this compound have been synthesized and structurally characterized. These complexes exhibit potential in the field of catalysis [, ].

A:

- Spectroscopic Data:

- 1H NMR, 13C NMR, IR: Detailed spectroscopic data, including 1H NMR, 13C NMR, and IR, have been used to characterize this compound and its derivatives [, ]. These techniques provide valuable information about the structure and bonding within the molecule.

- UV-Vis Spectroscopy: UV-Vis spectroscopy has been employed to study the electronic transitions and optical properties of this compound and its metal complexes [].

A:

- Thermal Stability: Palladium(II) complexes incorporating Schiff base ligands derived from this compound have shown good thermal stability, as demonstrated by thermogravimetric analysis (TGA) [].

- Immobilization on Cellulose Paper: A chemosensor for CdSe-Cys quantum dots (QDs) was developed by immobilizing a Schiff base ligand, derived from this compound, onto cellulose paper. This modification allowed for the sensitive detection of CdSe-Cys QDs in water samples [].

A:

- DFT Calculations: Density functional theory (DFT) calculations have been instrumental in understanding the electronic structure, spectroscopic properties, and metal binding affinities of this compound and its derivatives. Researchers have used DFT to study vibrational frequencies, optimize geometries, and analyze electronic transitions [, ].

ANone: While this compound is a versatile building block, researchers often explore alternative compounds with similar functionalities. For example:

- Other Salicylaldehyde Derivatives: Salicylaldehyde and its derivatives, with varying substituents on the aromatic ring, can be employed to synthesize Schiff base ligands with distinct properties. These modifications can influence the metal binding affinities, spectroscopic characteristics, and overall performance of the resulting complexes [].

- Alternative Linker Groups: In the context of MOF synthesis, researchers explore different linker groups beyond the imine bond formed by this compound. These variations can impact the pore size, stability, and functionality of the resulting MOF materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。